molecular formula C11H11N3O B8685781 4-methoxy-N-phenylpyrimidin-2-amine CAS No. 110235-28-4

4-methoxy-N-phenylpyrimidin-2-amine

Cat. No.: B8685781
CAS No.: 110235-28-4
M. Wt: 201.22 g/mol
InChI Key: KLILZWRTRDCKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-phenylpyrimidin-2-amine is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

110235-28-4

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

4-methoxy-N-phenylpyrimidin-2-amine

InChI

InChI=1S/C11H11N3O/c1-15-10-7-8-12-11(14-10)13-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13,14)

InChI Key

KLILZWRTRDCKGT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A sealed tube was charged with 2-chloro-4-methoxypyrimidine (1.00 g, 6.92 mmol) in 2-propanol (5 mL). Aniline (0.757 ml, 8.30 mmol) and DIEA (1.45 ml, 8.30 mmol) were added and the reaction mixture was heated at 100° C. until the reaction was complete by HPLC. The reaction mixture was cooled to room temperature. The resulting thick suspension was filtered, washed with ethanol, collected and dried under vacuum to yield the desired product (0.164 g) as a white solid. The filtrate was concentrated and then partitioned between EtOAc and saturated aqueous NaCl. The phases were separated, and the aqueous phase was re-extracted with EtOAc (1×). The combined organic layers were dried (Na2SO4), filtered and concentrated to yield a yellow solid. The crude product was purified by flash column chromatography, eluting with 25:1 dichloromethane/EtOAc. The desired product (0.548 g) was obtained as a white solid which was combined with the filtered product to yield 0.712 g (51%) total desired product. 1H-NMR (400 MHz, DMSO-d6) δ 9.51 (s, 1H), 8.20 (d, 1H), 7.77 (d, 2H), 7.27 (t, 2H), 6.94 (t, 1H), 6.28 (d, 1H), 3.91 (s, 3H). LRMS (ESI pos) m/e 202 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.757 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.45 mL
Type
reactant
Reaction Step Two

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